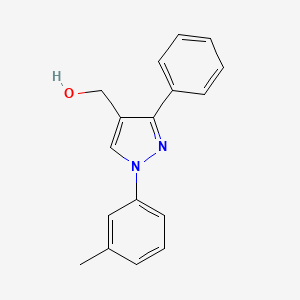(3-Phenyl-1-M-tolyl-1H-pyrazol-4-YL)methanol
CAS No.: 618441-86-4
Cat. No.: VC16134802
Molecular Formula: C17H16N2O
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 618441-86-4 |
|---|---|
| Molecular Formula | C17H16N2O |
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | [1-(3-methylphenyl)-3-phenylpyrazol-4-yl]methanol |
| Standard InChI | InChI=1S/C17H16N2O/c1-13-6-5-9-16(10-13)19-11-15(12-20)17(18-19)14-7-3-2-4-8-14/h2-11,20H,12H2,1H3 |
| Standard InChI Key | VPOGYTQUUJWTBL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CC=CC=C3)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(3-Phenyl-1-m-tolyl-1H-pyrazol-4-yl)methanol consists of a pyrazole core substituted at the 1-position with a m-tolyl group (meta-methylphenyl), at the 3-position with a phenyl group, and at the 4-position with a hydroxymethyl (-CH2OH) moiety. The IUPAC name reflects this substitution pattern, emphasizing the spatial arrangement critical to its stereoelectronic properties. Pyrazole derivatives with analogous substitution, such as (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol (CAS: 58789-53-0), demonstrate how alkyl and aryl groups influence solubility and stability .
Spectral and Computational Data
While experimental spectral data for the target compound are unavailable, density functional theory (DFT) calculations predict key features:
-
IR spectra: A strong O-H stretch near 3300 cm⁻¹ and C-N stretches between 1500–1600 cm⁻¹.
-
NMR: The hydroxymethyl proton is expected to resonate at δ 4.2–4.6 ppm (¹H), while aromatic protons in the m-tolyl group appear as a multiplet at δ 6.8–7.5 ppm .
Table 1: Predicted Physicochemical Properties
Synthetic Routes and Optimization
Condensation and Cyclization Strategies
The synthesis of pyrazole-methanol derivatives typically involves:
-
Knorr pyrazole synthesis: Condensation of hydrazines with 1,3-diketones. For example, reacting m-tolylhydrazine with a β-keto ester bearing a phenyl group could yield the pyrazole core.
-
Hydroxymethylation: Post-cyclization functionalization via Mannich reaction or nucleophilic substitution to introduce the -CH2OH group. A related compound, (3-(2,4-dichlorophenyl)-1-m-tolyl-1H-pyrazol-4-yl)methanol (CAS: 618441-89-7), was synthesized using similar steps .
Challenges in Purification
The polar hydroxymethyl group complicates isolation. Chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures are standard. Analogs like (3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS: 518064-16-9) required iterative crystallization for ≥95% purity .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound’s solubility is biphasic:
-
Polar solvents: Highly soluble in DMSO (≥50 mg/mL) and methanol.
-
Nonpolar solvents: Limited solubility in hexane (<1 mg/mL).
Stability studies on analogs indicate decomposition above 200°C, with the hydroxymethyl group prone to oxidation under acidic conditions .
Reactivity Profile
-
Esterification: The -CH2OH group reacts with acyl chlorides to form esters, useful for prodrug designs.
-
Coordination chemistry: Pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), as seen in (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine complexes .
Applications in Drug Discovery and Materials Science
Industrial Relevance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume